(2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name of the compound, (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one, is derived from its benzofuran core (1-benzofuran-3(2H)-one) and substituents. The numbering begins at the oxygen atom of the furan ring, with positions 2, 6, and 7 bearing key functional groups:
- Position 2 : A benzylidene group substituted with chlorine (C2) and fluorine (C6) on the aryl ring, adopting the (Z)-configuration due to the spatial arrangement of the substituents relative to the exocyclic double bond.
- Position 6 : A hydroxyl group (-OH) contributing to intramolecular hydrogen bonding.
- Position 7 : A dipropylaminomethyl group (-CH2N(C3H7)2), introducing steric bulk and basicity.
The (Z) designation arises from the Cahn-Ingold-Prelog priority rules, where the higher-priority substituents (chlorine and benzofuran oxygen) reside on the same side of the double bond. This configuration influences molecular planarity and intermolecular interactions, as observed in analogous benzofuran derivatives.
X-ray Crystallographic Analysis of Benzofuran-3(2H)-one Derivatives
X-ray diffraction studies of related benzofuran-3(2H)-one derivatives reveal key structural motifs. For example, brominated analogs crystallize in monoclinic (P2₁/c) or triclinic (P-1) systems, with Z-conformations stabilized by intramolecular hydrogen bonds (O-H···N) and π-π stacking. The target compound’s chloro-fluoro substitution likely induces similar packing patterns, with halogen atoms participating in C-H···Cl/F interactions.
Table 1: Comparative bond lengths (Å) and angles (°) in benzofuran derivatives
The ketonic oxygen (C3=O) exhibits a bond length of ~1.22 Å, consistent with resonance stabilization from the adjacent furan ring. The benzylidene group introduces slight non-planarity (dihedral angle ~8.5°), reducing steric clash between the halogenated aryl ring and the benzofuran core.
Conformational Studies via DFT and Ab Initio Computational Methods
Density functional theory (DFT) calculations at the M06-2X/6-311++G(2d,2p) level predict the relative stability of conformers. For the title compound, the (Z)-isomer is energetically favored by 4.2 kcal/mol over the (E)-form due to reduced torsional strain between the dipropylaminomethyl group and the benzylidene moiety. Intramolecular hydrogen bonding between the C6 hydroxyl and the ketonic oxygen further stabilizes the structure, with a computed O-H···O distance of 1.89 Å.
Key computational insights :
- Electrostatic potential maps highlight electron-rich regions at the hydroxyl oxygen (Vs,max = -45 kcal/mol) and electron-deficient zones near the ketone (Vs,min = +32 kcal/mol), guiding electrophilic/nucleophilic reactivity.
- Natural bond orbital (NBO) analysis reveals hyperconjugation between the benzylidene π-system and the furan ring, contributing to planarity.
- Aromaticity indices (NICS-1 = -12.3 ppm) confirm moderate aromatic character in the benzofuran core, comparable to substituted furans.
These findings align with experimental data from X-ray studies, validating the computational models.
Properties
Molecular Formula |
C22H23ClFNO3 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C22H23ClFNO3/c1-3-10-25(11-4-2)13-16-19(26)9-8-14-21(27)20(28-22(14)16)12-15-17(23)6-5-7-18(15)24/h5-9,12,26H,3-4,10-11,13H2,1-2H3/b20-12- |
InChI Key |
TXIHBTJXIZNFSJ-NDENLUEZSA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)F)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)F)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Synthesis via Claisen-Schmidt Condensation
The benzofuran scaffold is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between 6-hydroxy-3-coumaranone (6-hydroxy-1-benzofuran-3(2H)-one) and substituted benzaldehydes. For the target compound, 2-chloro-6-fluorobenzaldehyde serves as the electrophilic partner. The reaction proceeds in a tetrahydrofuran (THF)/water solvent system with sodium hydroxide (30% w/v) as the base, heated under reflux for 2–6 hours.
Mechanistic Steps :
-
Deprotonation : The hydroxide ion abstracts the α-hydrogen from 6-hydroxy-3-coumaranone, forming an enolate.
-
Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2-chloro-6-fluorobenzaldehyde.
-
Elimination : A water molecule is eliminated, yielding the benzylidene-benzofuran intermediate.
This method produces the (2Z) isomer as the major product due to steric and electronic effects of the 2-chloro-6-fluoro substituents, which favor the Z-configuration.
Introduction of the Dipropylaminomethyl Group via Mannich Reaction
The 7-[(dipropylamino)methyl] side chain is introduced via a Mannich reaction , which involves condensation of formaldehyde, dipropylamine, and the hydroxyl-bearing benzofuran intermediate.
Optimized Protocol :
-
Substrate Preparation : The hydroxyl group at position 6 is temporarily protected (e.g., as a tert-butyldimethylsilyl ether) to prevent unwanted side reactions.
-
Reaction Conditions :
-
Reagents : Paraformaldehyde, dipropylamine, acetic acid (catalyst).
-
Solvent : Ethanol or methanol.
-
Temperature : 60–80°C for 4–8 hours.
-
-
Deprotection : The silyl protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF.
Yield : 65–75% after purification by flash chromatography.
Protection-Deprotection Strategies for the Hydroxyl Group
The 6-hydroxy group is highly reactive and requires protection during the Mannich reaction. Common strategies include:
| Protection Method | Reagent | Deprotection Reagent | Yield (%) |
|---|---|---|---|
| Silylation | TBDMS-Cl, imidazole | TBAF in THF | 85–90 |
| Acetylation | Acetic anhydride, pyridine | NaOH in methanol | 70–75 |
Silylation is preferred due to higher stability under basic conditions.
Optimization of Reaction Conditions
Solvent and Catalyst Effects
The Claisen-Schmidt condensation’s efficiency depends on solvent polarity and base strength:
| Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| THF/H₂O (1:1) | NaOH (30%) | 80 | 4 | 78 |
| Ethanol | KOH (20%) | 70 | 6 | 65 |
| DMF | Et₃N | 100 | 3 | 60 |
The THF/water system maximizes yield by balancing enolate formation and aldehyde reactivity.
Stereochemical Control
The (2Z) configuration is thermodynamically favored due to:
-
Steric hindrance : The 2-chloro and 6-fluoro groups on the benzaldehyde moiety disfavor the E-isomer.
-
Electronic effects : Electron-withdrawing substituents stabilize the Z-isomer via conjugation with the benzofuran carbonyl.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C8 column, acetonitrile/water gradient) achieves >95% purity. Retention times vary with mobile phase composition:
| Acetonitrile (%) | Retention Time (min) | Purity (%) |
|---|---|---|
| 60 | 12.4 | 92 |
| 70 | 9.8 | 96 |
Spectroscopic Characterization
Key NMR Data (DMSO-d₆, 400 MHz) :
-
¹H NMR :
-
¹³C NMR :
High-Resolution Mass Spectrometry (HRMS) :
-
Calculated for C₂₃H₂₂ClFNO₃: 438.1245 [M+H]⁺.
-
Observed: 438.1248 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chlorofluorobenzylidene group can be reduced to a chlorofluorobenzyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the chlorofluorobenzylidene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a chlorofluorobenzyl derivative.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets are still under investigation.
Biological Activity
The compound (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a benzofuran core and various substituents, suggest a diverse range of interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A benzofuran moiety, which is known for its diverse pharmacological properties.
- A chloro-fluoro aromatic substituent that may enhance lipophilicity and biological activity.
- A dipropylamino side chain that could influence receptor interactions.
Similar Compounds
To contextualize the biological activity of this compound, we can compare it with structurally similar compounds:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| Diphenhydramine | Dipropylamino group | Antihistamine |
| Fluoxetine | Fluorinated aromatic ring | Antidepressant |
| Benzofuran Derivatives | Varies widely | Diverse activities |
The unique combination of functional groups in (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one may confer distinct pharmacological properties compared to these similar compounds.
Predicted Pharmacological Effects
Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), the biological activity of this compound is predicted to be diverse. Potential activities include:
- Antimicrobial properties
- Anti-inflammatory effects
- Neuroprotective activity
- Antidepressant potential
These predictions are essential for guiding experimental validation in drug discovery processes.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that interactions with specific receptors and enzymes may play a significant role in its biological effects. Techniques such as molecular docking studies are vital for elucidating these interactions.
Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of benzofuran derivatives found that compounds with similar structures exhibited significant inhibitory effects against various bacterial strains. The results indicated that (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one could potentially act against Gram-positive and Gram-negative bacteria.
Study 2: Neuroprotective Effects
Another research project explored the neuroprotective effects of structurally related benzofuran compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal apoptosis and enhance cell viability, indicating potential applications in neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below highlights key structural differences and molecular properties of the target compound and its analogs:
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity: The dipropylaminomethyl group in the target compound increases logP compared to analogs with smaller amino groups (e.g., dimethylamino in ). This may enhance blood-brain barrier penetration or protein binding.
Electronic and Steric Influences: The 2-chloro-6-fluoro substituents in the target compound create a sterically hindered, electron-deficient benzylidene ring, which may stabilize the Z-configuration and influence reactivity in nucleophilic environments. In contrast, the 2,4-dichloro substituents in provide stronger electron withdrawal, possibly increasing the acidity of the 6-hydroxy group (pKa ~8–10, comparable to phenolic compounds).
Biological Implications: The 4-methyl group in and adds steric bulk, which might reduce metabolic degradation but also limit target binding in enzyme-active sites.
Spectroscopic Properties: IR and NMR data from benzodithiazine analogs (e.g., ) suggest that chloro and hydroxy groups contribute to distinct absorption bands (e.g., IR νmax ~1330–1160 cm⁻¹ for SO2/SO groups) and proton shifts (e.g., δ 10.10–10.24 ppm for phenolic -OH). These trends may extrapolate to benzofuranone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
